molecular formula C7H11NO2 B11923119 (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid

(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B11923119
M. Wt: 141.17 g/mol
InChI Key: WGVSZLKCAUSBGO-HSUXUTPPSA-N
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Description

(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid: is a bicyclic compound that contains a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often include the use of readily available starting materials and environmentally friendly reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds .

Biology: In biology, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes .

Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In industry, this compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .

Mechanism of Action

The mechanism of action of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,2R,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6-/m1/s1

InChI Key

WGVSZLKCAUSBGO-HSUXUTPPSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1CN[C@H]2C(=O)O

Canonical SMILES

C1CC2C1CNC2C(=O)O

Origin of Product

United States

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